What is TPCA-1 exactly?
TPCA-1 is a selective, potent inhibitor of IkB kinase b. (IC50 = 17.9 nM). It displays > 22-fold selectivity than IKKa and > 550% selectivity relative to other kinases. It inhibits the production of pro-inflammatory chemicals in vitro and in-vivo and inhibits nuclear localization by NF-kB.
TPCA-1 acts as an IKK-2 inhibitor. TPCA-1 can also be used to inhibit STAT3 phosphorylation, DNA Binding, and Transactivation in vivo. It selectively suppressed proliferation in NSCLC cells with constitutive STAT3 activated. TPCA-1 is a direct dual inhibitor of STAT3 and IKKs. Treatment targeting EGFR was insufficient to repress NFKB, and STAT3 pathways for lung carcinomas harbor mutant EGFR. TPCA-1 treatment in combination with TKIs could be more effective for cancer.
Background of TPCA-1
TPCA-1 is a novel, potent,...